REACTION_CXSMILES
|
[CH:1]([C:3]1([C:6]2([CH3:11])[O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1)=[CH2:2].[H][H]>C(OCC)(=O)C.[Pt](=O)=O>[CH2:1]([C:3]1([C:6]2([CH3:11])[O:7][CH2:8][CH2:9][O:10]2)[CH2:4][CH2:5]1)[CH3:2]
|
Name
|
olefin
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CC1)C1(OCCO1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration, it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CC1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 398 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |